raccoon poxvirus hemagglutinin protein
Description
Classification and Phylogenetic Context of Raccoon Poxvirus within Orthopoxvirus Genus
Raccoon poxvirus (RCNV) is a double-stranded DNA virus classified within the genus Orthopoxvirus, which is part of the subfamily Chordopoxvirinae and the family Poxviridae. nih.govuniprot.org This genus includes other well-known viruses such as vaccinia virus, cowpox virus, monkeypox virus, and the now-eradicated variola virus, the causative agent of smallpox. nih.govuniprot.orgnih.govexpasy.org Raccoon poxvirus is one of the few orthopoxviruses considered endemic to North America, alongside skunk poxvirus and volepox virus. nih.gov
Overview of Hemagglutinin Proteins in Poxviridae: General Attributes and Conservation
Hemagglutinin (HA) is a glycoprotein (B1211001) found on the surface of many viruses, including those in the Poxviridae family. wikipedia.orgbritannica.com The term "hemagglutinin" originates from the protein's ability to cause red blood cells to clump together, or agglutinate, in laboratory settings. wikipedia.orgbritannica.com In the context of poxviruses, the HA protein is a component of the extracellular enveloped virus (EEV) form, but not the intracellular mature virus (IMV). expasy.orguniprot.org It is a type I membrane protein that is expressed late in the viral replication cycle. uniprot.orguniprot.orguniprot.org
A primary function of the HA protein in orthopoxviruses is to prevent the fusion of infected cells with each other (syncytia formation) at a neutral pH. uniprot.orgnih.gov It achieves this by interacting with other viral proteins, such as the K2 protein, on the host cell's plasma membrane. uniprot.org This complex is thought to help prevent superinfection and the formation of large, multinucleated cells. uniprot.org
The conservation of the HA protein across the Orthopoxvirus genus is variable. For instance, the HA of vaccinia virus is closely related to that of ectromelia and variola viruses. nih.gov However, the HA proteins of RCNV, volepox virus (VPX), and skunk poxvirus (SKP) are quite diverged from each other and from vaccinia virus. nih.gov This divergence is evident in the amino acid sequences. The deduced amino acid sequence of the RCNV HA protein (310 residues) shares only 53% homology with the HA of the WR strain of vaccinia virus (314 residues). nih.gov The differences are particularly pronounced in the central domain of the protein. nih.gov
Historical Identification and Initial Characterization of Raccoon Poxvirus Hemagglutinin Protein
Raccoon poxvirus was first isolated by Y.F. Herman from the respiratory tract of a raccoon in Maryland, USA, which showed no clinical symptoms of disease. atcc.org Serological studies found that raccoons inoculated with the virus also remained asymptomatic but developed strong hemagglutination inhibition (HAI) reactions, indicating an immune response. atcc.org
The initial characterization of the this compound involved the amplification and sequencing of its corresponding gene (HA). nih.gov This was achieved using primers designed based on the sequences flanking the HA open reading frame (ORF) of the vaccinia virus. nih.gov The subsequent sequencing and analysis, published in 1993, revealed significant differences between the HA gene of RCNV and that of vaccinia virus. nih.gov
Pairwise analysis showed that the nucleotide sequences for the putative promoter, the open reading frame, and the transcript terminator regions had 82%, 66%, and 86% homology, respectively, with the vaccinia virus WR strain. nih.gov The deduced amino acid sequences, however, showed only 53% homology. nih.gov This early research established the genetic distinctiveness of the RCNV HA protein and provided a basis for understanding the partial cross-reactivity observed in hemagglutination-inhibition tests between RCNV and other orthopoxviruses. nih.gov
Data Tables
Table 1: Properties of Raccoon Poxvirus Hemagglutinin (HA) Protein
| Attribute | Value / Description | Source |
|---|---|---|
| Protein Name | Protein A56, Hemagglutinin | uniprot.org |
| Organism | Raccoon poxvirus (RCN) | uniprot.org |
| Amino Acid Length | 310 residues | uniprot.orgnih.gov |
| Molecular Weight | 34,190 Da | uniprot.org |
| Subcellular Location | Virion membrane, Host cell membrane | uniprot.org |
| Function | Prevents cell-to-cell fusion | uniprot.org |
Table 2: Sequence Homology Comparison: Raccoon Poxvirus HA vs. Vaccinia Virus (Strain WR) HA
| Genomic/Proteomic Feature | Percent Homology (%) | Source |
|---|---|---|
| Deduced Amino Acid Sequence | 53% | nih.gov |
| Open Reading Frame (ORF) Nucleotide Sequence | 66% | nih.gov |
| Putative Promoter Nucleotide Sequence | 82% | nih.gov |
| Transcript Terminator Nucleotide Sequence | 86% | nih.gov |
Properties
CAS No. |
148591-63-3 |
|---|---|
Molecular Formula |
C40H50N8O12S |
Synonyms |
raccoon poxvirus hemagglutinin protein |
Origin of Product |
United States |
Molecular Architecture and Functional Domains
Genetic Organization and Transcriptional Regulation of the Hemagglutinin (HA) Gene
The genetic blueprint for the HA protein is encoded within the viral genome, with its expression tightly controlled by specific regulatory elements.
Genomic Locus of the HA Gene (e.g., HindIII-G region)
The gene encoding the hemagglutinin protein in raccoon poxvirus has been localized to the HindIII-G fragment of the viral genome. nih.gov This is in contrast to the HA gene of the Western Reserve strain of vaccinia virus (VV-WR), which is found in the HindIII-A fragment. nih.gov This difference in genomic location highlights the genetic divergence between these two orthopoxviruses. nih.gov
Promoter Elements and Transcriptional Signals
The expression of the raccoon poxvirus HA gene is driven by a putative promoter region that shares significant homology with that of the vaccinia virus HA gene. Pairwise nucleotide sequence analysis has revealed an 82% homology between the putative promoter regions of the RCN HA gene and the VV-WR HA gene. nih.gov Poxvirus promoters are known to contain conserved sequence elements. One such highly conserved element is a 42-base-pair sequence that can function as a promoter and contains the critical late poxvirus promoter sequence TAAAT. researchgate.net While the specific promoter elements of the RCN HA gene have not been fully characterized, the high degree of homology with the VV promoter suggests a similar regulatory mechanism. The transcriptional terminator region of the RCN HA gene also shows high homology (86%) to its VV-WR counterpart, indicating a conserved mechanism for transcription termination. nih.gov
Protein Biogenesis and Post-Translational Modifications
Following transcription and translation, the HA protein undergoes several processing steps to achieve its mature, functional form.
Putative Signal Peptide Identification and Processing
The deduced amino acid sequence of the raccoon poxvirus HA protein suggests the presence of a putative signal peptide at its N-terminus. nih.gov This signal peptide exhibits 70% homology with the corresponding signal peptide of the vaccinia virus HA protein. nih.gov Signal peptides are short peptide sequences that direct the newly synthesized protein to the secretory pathway for further processing and transport.
Transmembrane-Anchor Moiety Characterization
A key feature of the raccoon poxvirus HA protein is a putative transmembrane-anchor moiety. nih.gov This domain is responsible for anchoring the protein within the viral or host cell membrane. Analysis of this region reveals a 62% homology with the transmembrane-anchor domain of the vaccinia virus HA protein. nih.gov The UniProt database identifies this protein, also known as Protein A56, as a component of the outermost membrane of the extracellular enveloped virus (EEV) and the host cell membrane.
Glycosylation Patterns and Significance
While post-translational modifications such as glycosylation are common for viral envelope proteins and play a critical role in protein folding, antigenicity, and interaction with host cells, specific details regarding the glycosylation patterns of the raccoon poxvirus hemagglutinin protein are not extensively documented in the available scientific literature. General studies on other viral hemagglutinins, such as that of the influenza virus, have shown that N-linked glycosylation is crucial for proper protein folding, transport to the cell surface, and evasion of the host immune response. However, direct experimental evidence detailing the specific glycosylation sites and their functional significance for the raccoon poxvirus HA protein is currently limited.
Data Tables
Table 1: Genomic and Protein Characteristics of Raccoon Poxvirus Hemagglutinin (HA)
| Feature | Description | Reference |
| Genomic Locus | HindIII-G region of the raccoon poxvirus genome. | nih.gov |
| Promoter Homology | 82% nucleotide sequence homology with the vaccinia virus WR HA promoter. | nih.gov |
| ORF Homology | 66% nucleotide sequence homology with the vaccinia virus WR HA open reading frame. | nih.gov |
| Terminator Homology | 86% nucleotide sequence homology with the vaccinia virus WR HA terminator region. | nih.gov |
| Protein Name | Hemagglutinin, Protein A56 | |
| Putative Signal Peptide | Present, with 70% amino acid sequence homology to vaccinia virus HA. | nih.gov |
| Putative Transmembrane-Anchor Moiety | Present, with 62% amino acid sequence homology to vaccinia virus HA. | nih.gov |
Deduced Amino Acid Sequence Analysis and Domain Mapping
The hemagglutinin (HA) protein of the raccoon poxvirus, also designated as protein A56, is a key surface glycoprotein (B1211001) with a multifaceted role in the viral life cycle. Its molecular structure has been elucidated through deductive amino acid sequence analysis, revealing a composition and domain organization that shares both conserved and divergent features with its orthopoxvirus counterparts.
The raccoon poxvirus (RCN) hemagglutinin protein is composed of 310 amino acids. nih.govuniprot.org This is slightly shorter than the 314 residues found in the corresponding protein in the Vaccinia virus WR strain. nih.gov Analysis of the primary sequence has identified distinct topological domains critical to its function and localization. These include a large N-terminal ectodomain exposed on the virion surface, a single-pass transmembrane region that anchors the protein in the membrane, and a short C-terminal cytoplasmic tail.
Detailed sequence analysis has mapped these domains to specific residue positions within the polypeptide chain. uniprot.org The protein features a significant ectodomain, a helical transmembrane segment, and a small intravirion domain. uniprot.org
Table 1: Topological Domains of Raccoon Poxvirus Protein A56
| Domain | Residue Position | Description |
| Virion Surface Ectodomain | 17-275 | The largest part of the protein, exposed on the exterior of the virus or infected cell. |
| Transmembrane Domain | 276-300 | A helical segment that passes through the viral or host cell membrane. |
| Intravirion Domain | 301-310 | A short tail located on the interior of the virion. |
Data sourced from UniProtKB entry Q00716. uniprot.org
When comparing the RCN A56 protein to its homologs in other orthopoxviruses, distinct regions of conservation and variability become apparent. The N-terminal signal peptide and the C-terminal transmembrane-anchor moiety are relatively conserved regions. nih.gov For instance, in a comparison with the Vaccinia virus (VV-WR) HA, these regions show 70% and 62% homology, respectively. nih.gov This conservation suggests a crucial and preserved function for these domains in protein trafficking and membrane anchoring across different orthopoxviruses.
In stark contrast, the central domain of the A56 protein is markedly variable. This region, spanning approximately residues 146 to 254, shows only 32% homology between RCN and VV-WR. nih.gov This high degree of divergence in the central ectodomain likely contributes to differences in host-cell interactions and antigenicity among orthopoxviruses. While the proteins in the central conserved region of the Raccoonpox virus genome generally share about 90% amino acid identity with other orthopoxviruses, the HA protein is a notable exception due to this distinct variable domain. researchgate.netnih.gov
The divergence is even more pronounced when compared with other North American orthopoxviruses. DNA hybridization studies have shown that the HA genes of RCN, Volepox virus (VPX), and Skunk poxvirus (SKP) are quite different from one another. nih.gov This is consistent with findings that sequence diversity among North American orthopoxviruses is considerably higher than that observed within the "Old World" orthopoxviruses, such as Vaccinia, Variola, and Cowpox viruses. nih.govescholarship.org In contrast, the Vaccinia virus HA is known to be closely related to that of ectromelia and variola viruses. nih.gov
This pattern of sequence conservation and divergence among orthopoxvirus HA homologs underscores the evolutionary pressures acting on different regions of the protein.
Table 2: Amino Acid Sequence Homology of Raccoon Poxvirus (RCN) HA Protein Compared to Vaccinia Virus (VV-WR) HA
| Protein Region | Percent Homology (%) | Classification |
| Overall Deduced Amino Acid Sequence | 53% | Divergent |
| Putative Signal Peptide | 70% | Conserved |
| Central Domain (residues 146-254) | 32% | Highly Variable |
| Transmembrane-Anchor Moiety | 62% | Conserved |
Data derived from pairwise analysis of RCN and VV-WR HA sequences. nih.gov
Role in Viral Pathobiology and Host Interaction
Mechanisms of Viral Attachment and Host Cell Entry
The initial step in any viral infection is the attachment of the virion to the surface of a host cell, a process that is often mediated by specific viral proteins interacting with host cell receptors. While direct studies on the raccoon poxvirus hemagglutinin are limited, research on the closely related vaccinia virus and other orthopoxviruses provides significant insights into these early infection stages.
The attachment of many viruses to host cells is facilitated by their interaction with glycosaminoglycans (GAGs), which are long, unbranched polysaccharides present on the surface of most mammalian cells. psu.edu In the context of poxviruses, GAGs, particularly heparan sulfate, are known to serve as initial attachment receptors. psu.edu Studies on various strains of vaccinia virus have demonstrated a dependency on GAGs for efficient cell binding and entry. nih.gov Some strains are highly sensitive to the absence of GAGs on the cell surface, indicating a crucial role for these molecules in the initial tethering of the virus to the cell. nih.gov This interaction is thought to concentrate viral particles on the cell surface, thereby facilitating subsequent interactions with specific entry receptors. Given the conservation of function among orthopoxvirus proteins, it is highly probable that the raccoon poxvirus hemagglutinin also utilizes cell surface GAGs as an initial attachment factor.
Following the initial attachment, the virus must enter the host cell to initiate replication. The hemagglutinin protein is believed to play a role in this process, although the precise mechanisms are still under investigation. For many enveloped viruses, the hemagglutinin protein mediates the fusion of the viral envelope with a host cell membrane, either at the cell surface or within an endosome. nih.govbiorxiv.org In the case of vaccinia virus, entry can occur via two main pathways: direct fusion with the plasma membrane at a neutral pH or through a low-pH-dependent endosomal pathway. nih.gov The hemagglutinin protein, as a key surface glycoprotein (B1211001), is likely involved in triggering these fusion events. While the specific contribution of the raccoon poxvirus hemagglutinin to viral uptake has not been detailed, its structural and functional homology to other orthopoxvirus hemagglutinins suggests a significant role in the early stages of infection, from initial binding to the eventual entry of the viral core into the host cell cytoplasm. nih.gov
Modulation of Host Cellular Processes and Viral Dissemination
Beyond its role in viral entry, the raccoon poxvirus hemagglutinin protein actively manipulates host cellular processes to optimize the viral replication cycle and facilitate its spread. This includes preventing the premature fusion of infected cells and protecting the virus from the host's immune response.
A hallmark of infection by some viruses is the formation of syncytia, which are large, multinucleated cells resulting from the fusion of an infected cell with neighboring uninfected cells. While this can be a mechanism for viral spread, it can also be detrimental to the virus by triggering a robust immune response. Most orthopoxviruses, including raccoon poxvirus, have evolved mechanisms to prevent syncytia formation, and the hemagglutinin protein is central to this process. nih.gov The inactivation of the hemagglutinin gene in vaccinia virus leads to the formation of polykaryocytes (syncytia) at a neutral pH. nih.gov This indicates that a functional hemagglutinin protein actively suppresses cell-to-cell fusion.
The prevention of syncytia formation by the hemagglutinin protein is mediated through its interaction with another viral protein, the K2 protein. researchgate.netnih.gov The K2 protein is a viral serine protease inhibitor (serpin). nih.gov The hemagglutinin protein, also known as A56 in vaccinia virus, forms a complex with the K2 protein on the surface of infected cells. researchgate.netnih.gov This A56-K2 complex is crucial for reducing the fusion of infected cells, thereby preventing the formation of syncytia. researchgate.netnih.gov This regulatory mechanism ensures that viral fusion activity is appropriately controlled, allowing for efficient viral dissemination without triggering premature cell death or a heightened immune response.
To protect itself from the host's immune system, the this compound interacts with the Vaccinia Virus Complement-Control Protein (VCP), also known as C3L in some strains. researchgate.netnih.gov VCP is a secreted viral protein that inhibits the complement cascade, a critical component of the innate immune system. The hemagglutinin protein anchors VCP to the surface of infected cells. researchgate.netnih.gov This localization of VCP at the cell surface provides a protective shield, preventing complement-mediated lysis of the infected cell. researchgate.netnih.gov This interaction is a key immune evasion strategy employed by the virus to ensure its survival and propagation within the host.
Interactive Data Tables
Table 1: Key Interactions of this compound
| Interacting Molecule | Type of Molecule | Function of Interaction |
| Glycosaminoglycans | Host Cell Surface Polysaccharide | Initial attachment of the virus to the host cell. psu.edunih.gov |
| K2 Protein | Viral Serine Protease Inhibitor | Prevention of cell-to-cell fusion (syncytia formation). researchgate.netnih.gov |
| VCP/C3 Protein | Viral Complement-Control Protein | Evasion of the host's complement system. researchgate.netnih.gov |
Table 2: Homology of Raccoon Poxvirus (RCN) HA to Vaccinia Virus (VV-WR) HA
| Sequence Region | Percent Homology |
| Putative Promoter | 82% nih.gov |
| Open Reading Frame (ORF) | 66% nih.gov |
| Deduced Amino Acid Sequence | 53% nih.gov |
| Putative Signal Peptide | 70% nih.gov |
| Transmembrane-Anchor Moiety | 62% nih.gov |
| Central Domain | 32% nih.gov |
Involvement in Superinfection Exclusion Phenotypes
The hemagglutinin (HA) protein of the raccoon poxvirus, also known as protein A56, plays a significant role in the phenomenon of superinfection exclusion. This process prevents a cell already infected with a virus from being reinfected by the same or a similar virus. The mechanism involves an interaction between the A56 protein and another viral protein, the K2 protein. The A56 protein directs the K2 protein to the host cell's plasma membrane. uniprot.org
Once at the plasma membrane, the A56-K2 complex is thought to associate with components of the viral entry-fusion complex (EFC). This association is presumed to be the key step in preventing subsequent viral entry, thereby avoiding superinfection. uniprot.org This interaction is also implicated in the prevention of cell-to-cell fusion, or syncytium formation, which can be a consequence of viral infection. uniprot.orgnih.gov The formation of syncytia is a characteristic feature of some orthopoxviruses, and the data suggest that the divergence in HA protein sequences among different orthopoxviruses, such as raccoon poxvirus and vaccinia virus, may underlie the differences observed in their ability to cause cell fusion. nih.gov
| Protein/Complex | Location | Function in Superinfection Exclusion |
| Protein A56 (HA) | Host Plasma Membrane | Interacts with K2 protein to prevent cell-to-cell fusion. uniprot.org |
| K2 Protein | Host Plasma Membrane | Directed by A56 to form the A56-K2 complex. uniprot.org |
| A56-K2 Complex | Host Plasma Membrane | Associates with the Entry Fusion Complex (EFC) to block superinfection. uniprot.org |
Contribution to Viral Tropism and Host Specificity
The hemagglutinin protein is a key determinant of viral tropism and host specificity for many viruses, influencing which host species and cell types a virus can successfully infect. In orthopoxviruses, the HA protein contributes to this specificity. Sequence analyses show significant divergence among the HA proteins of different orthopoxviruses like raccoon poxvirus (RCN), vaccinia virus (VV), volepox virus (VPX), and skunk poxvirus (SKP). nih.gov For instance, the deduced amino acid sequence of the RCN HA protein shares only 53% homology with that of the vaccinia virus WR strain. nih.gov This genetic divergence suggests that the HA protein is involved in adapting each virus to its specific host. nih.gov
Raccoon poxvirus itself, while originally isolated from raccoons (Procyon lotor), has demonstrated a broad but generally attenuated tropism in various species. uniprot.orgnih.gov It has been effectively used as a vaccine vector in a wide range of mammals, including sheep, and has also been studied in avian species like chickens. researchgate.netresearchgate.net The ability of raccoon poxvirus to express foreign antigens, such as the influenza hemagglutinin, in chickens without causing significant disease highlights its potential as a versatile vector, a characteristic underpinned by the functions of its surface proteins, including HA. researchgate.net The inherent oncolytic activity of Raccoonpox virus, coupled with its lack of significant pathology in many species, further underscores its unique host interaction profile. nih.gov The host specificity of poxviruses is a complex interplay between viral proteins that evade the host immune response and specific host factors. nih.gov The HA protein, as a primary point of contact with the host, is integral to this dynamic.
| Orthopoxvirus | Natural Host/Source | HA Gene Location | HA Sequence Divergence |
| Raccoon Poxvirus (RCN) | Procyon lotor (Raccoon) uniprot.org | HindIII-G fragment nih.gov | Diverged from VV, VPX, and SKP nih.gov |
| Vaccinia Virus (VV) | N/A (Prototype) | HindIII-A fragment nih.gov | Closely related to ectromelia and variola viruses nih.gov |
| Volepox Virus (VPX) | Vole | HindIII-A fragment nih.gov | Diverged from RCN and VV nih.gov |
| Skunk Poxvirus (SKP) | Skunk | HindIII-A fragment nih.gov | Diverged from RCN and VV nih.gov |
Immunological Characteristics and Host Response
Antigenicity and Immunogenicity of Raccoon Poxvirus Hemagglutinin Protein
The antigenicity and immunogenicity of the raccoon poxvirus HA protein are determined by its molecular structure and its interaction with the host immune system. The protein's ability to be recognized by host immune components and to induce a protective immune response is a central aspect of its virological significance.
Identification of Antigenic Epitopes
The raccoon poxvirus HA protein is composed of 310 amino acids and exhibits distinct structural domains that influence its antigenicity. uniprot.orgnih.gov While specific antigenic epitopes have not been fully mapped, sequence analysis has identified regions that are likely to be immunodominant.
Humoral Immune Responses: Neutralizing Antibody Elicitation and Titers
Infection with raccoon poxvirus or immunization with its components elicits a robust humoral immune response characterized by the production of antibodies against the HA protein. These antibodies can be neutralizing, meaning they can prevent viral entry into host cells, a critical aspect of protective immunity.
Studies in raccoons have demonstrated the generation of significant antibody titers following exposure to raccoon poxvirus. For instance, a study of raccoons in Maryland revealed that 22 out of 92 animals had sera containing antibodies that reacted with a raccoon poxvirus HA preparation. Further research has shown that inoculation with raccoon poxvirus can lead to the development of high hemagglutination inhibition antibody titers. While specific neutralizing antibody titers against the purified HA protein are not extensively documented in the public domain, the elicitation of a strong antibody response is a clear indicator of the protein's immunogenicity.
Cross-Reactivity with Hemagglutinin Proteins of Related Orthopoxviruses
The hemagglutinin protein of raccoon poxvirus exhibits partial cross-reactivity with the HA of other orthopoxviruses, most notably the vaccinia virus. This cross-reactivity is a consequence of shared amino acid sequences and structural similarities.
Serological studies have shown that a preparation of raccoon poxvirus HA reacts with vaccinia virus hyperimmune rabbit serum. Conversely, sera from raccoons with antibodies to raccoon poxvirus can partially cross-react with a vaccinia virus HA preparation. This cross-reactivity is supported by genetic analysis, which reveals varying degrees of homology across different regions of the HA gene and protein.
However, the cross-reactivity is not uniform across all orthopoxviruses. For example, unlike the HA of other vaccinia-like viruses, the HA of raccoon poxvirus shows little to no cross-reactivity with monkeypox virus HA. nih.gov DNA hybridization studies have further elucidated these relationships, indicating that the HA genes of raccoon poxvirus, volepox virus, and skunk poxvirus are quite diverged from each other and from the more closely related group that includes vaccinia, ectromelia, and variola viruses. nih.gov This pattern of partial and selective cross-reactivity highlights the unique antigenic profile of the this compound within the Orthopoxvirus genus.
Table 1: Amino Acid and Nucleotide Sequence Homology between Raccoon Poxvirus and Vaccinia Virus (strain WR) Hemagglutinin
| Genomic/Proteomic Region | Nucleotide/Amino Acid Homology (%) |
| Putative Promoter | 82 |
| Open Reading Frame (ORF) | 66 |
| Transcript Terminator | 86 |
| Deduced Amino Acid Sequence | 53 |
| Putative Signal Peptide | 70 |
| Central Domain (residues 146-254) | 32 |
| Transmembrane-Anchor Moiety | 62 |
This table is based on data from a study comparing the sequences of the raccoon poxvirus and vaccinia virus strain WR hemagglutinin. nih.gov
Cellular Immune Responses Elicited by Hemagglutinin Protein Expression
While much of the focus has been on humoral immunity, the cellular immune response is also a critical component of the host's defense against poxvirus infections. The expression of the raccoon poxvirus HA protein on the surface of infected cells makes it a target for T-cell mediated immunity.
Characterization of T-cell Epitopes
The specific T-cell epitopes of the this compound have not yet been characterized in published research. T-cell epitopes are short peptides derived from the processing of the viral protein within an infected cell, which are then presented on the cell surface by Major Histocompatibility Complex (MHC) molecules. The identification of these epitopes is essential for a complete understanding of the cellular immune response to the virus. Future research in this area would be valuable for vaccine development and for a more comprehensive understanding of raccoon poxvirus immunobiology.
Role in CD4+ and CD8+ T-cell Activation
Although direct studies on the raccoon poxvirus HA protein's role in T-cell activation are limited, the general principles of immunology in poxvirus infections provide a framework for its likely function. The presentation of HA-derived peptides on MHC class I and class II molecules would be expected to activate CD8+ and CD4+ T-cells, respectively.
In the broader context of poxvirus infections, both CD4+ and CD8+ T-cells are known to play important roles. nih.govnih.gov CD8+ T-cells, or cytotoxic T-lymphocytes (CTLs), are crucial for recognizing and killing virus-infected cells, thereby limiting the spread of the infection. The expression of the HA protein on the surface of infected cells would make these cells targets for CTLs.
Contribution to Host Adaptive Immunity against Raccoon Poxvirus Infection
The adaptive immune response to raccoon poxvirus infection is a complex process involving the coordinated action of B cells, T cells, and the production of specific antibodies. The hemagglutinin protein is a key antigen in this response, stimulating various arms of the adaptive immune system to recognize and eliminate the virus.
Humoral Immune Response
The humoral immune response is primarily mediated by B lymphocytes, which, upon activation, differentiate into plasma cells that produce antibodies. The RCN HA protein is a major target for these antibodies.
Neutralizing Antibodies: A critical function of the humoral response is the production of neutralizing antibodies that can block viral entry into host cells. While specific studies quantifying the neutralizing antibody response directly against the RCN HA protein are limited, its structural and genetic similarity to the well-characterized vaccinia virus (VV) HA suggests a comparable role in inducing such antibodies. Research on other orthopoxviruses has shown that antibodies targeting the HA protein can effectively neutralize the virus. nih.govnih.govcornell.edubiorxiv.org For instance, studies on influenza virus have demonstrated that antibodies targeting the hemagglutinin can be broadly neutralizing. nih.govcornell.edubiorxiv.org
Hemagglutination-Inhibition: The RCN HA protein possesses the ability to agglutinate certain red blood cells, a process that can be inhibited by specific antibodies. This hemagglutination-inhibition (HI) activity is a classical indicator of a humoral immune response. Reports have shown partial cross-reactivity in HI assays between RCN, VV, and other orthopoxviruses, indicating the presence of conserved epitopes on the HA protein that are recognized by antibodies across different viral species. nih.gov This suggests that prior exposure to one orthopoxvirus could potentially offer some level of cross-protection against another through antibody-mediated responses targeting the HA protein.
| Parameter | Finding | Implication |
| Neutralizing Antibody Induction | Inferred from studies on related orthopoxviruses and other viral hemagglutinins. nih.govcornell.edubiorxiv.org | The HA protein is a likely target for antibodies that can prevent viral infection of cells. |
| Hemagglutination-Inhibition | Demonstrated partial cross-reactivity with other orthopoxviruses. nih.gov | Indicates the presence of conserved antibody-binding sites on the HA protein. |
| B-cell Activation | General principles of immunology and studies on other viral hemagglutinins suggest a direct role. nih.govmdpi.com | The HA protein likely stimulates B cells to produce a range of antibodies. |
Cell-Mediated Immune Response
The cell-mediated immune response, orchestrated primarily by T lymphocytes, is essential for clearing established viral infections by recognizing and killing infected cells.
Cytotoxic T-Lymphocyte (CTL) (CD8+) Response: Cytotoxic T lymphocytes are critical for eliminating virus-infected cells. The HA protein, being synthesized within the infected cell, can be processed and its fragments presented on the cell surface by MHC class I molecules, making the infected cell a target for CTLs. Studies on influenza virus have shown a specific cytotoxic T-cell response to the hemagglutinin protein. nih.gov Given the general mechanisms of poxvirus immune recognition, it is highly probable that the RCN HA protein also contains epitopes that stimulate a CTL response, contributing to viral clearance. nih.gov
| Immune Cell Type | Predicted Role in Response to RCN HA | Supporting Evidence from Related Viruses |
| T-Helper (CD4+) Cells | Activation and orchestration of the adaptive immune response. | Studies on other viral hemagglutinins show they contain CD4+ T-cell epitopes. |
| Cytotoxic T-Lymphocytes (CD8+) | Recognition and killing of RCN-infected cells. | Influenza virus HA is known to elicit a specific CTL response. nih.gov |
Genomic and Evolutionary Analysis
Sequence Divergence and Polymorphism of the Hemagglutinin Gene
The HA gene of raccoon poxvirus exhibits notable sequence divergence when compared to other orthopoxviruses, a reflection of its distinct evolutionary path. This divergence is evident at both the nucleotide and amino acid levels.
Analysis of different raccoon poxvirus isolates suggests that genetic polymorphisms have arisen since the virus was first identified in 1961. Differences observed in the terminal region patterns of DNA following restriction enzyme digests indicate that varied passaging of the virus has promoted these genetic variations. wikipedia.org The use of Polymerase Chain Reaction (PCR) targeting the HA gene is a standard method for distinguishing between different strains of raccoon poxvirus and other orthopoxvirus species. wikipedia.org
Comparative sequence analysis reveals a significant degree of divergence between the HA gene of raccoon poxvirus and that of other well-characterized orthopoxviruses, such as vaccinia virus (strain WR). Pairwise analysis shows only 66% homology within the open reading frame (ORF) at the nucleotide level. nih.gov This divergence is even more pronounced at the protein level, with the deduced amino acid sequences of the RCN and vaccinia virus HA proteins sharing only 53% homology. nih.gov
Further analysis of the protein domains shows varied levels of conservation. The putative signal peptide and the transmembrane-anchor moiety are more conserved, with 70% and 62% homology, respectively. nih.gov However, a central domain of the protein (residues 146 to 254) is highly distinct, showing only 32% homology. nih.gov This high degree of divergence in the central domain suggests it may be subject to different selective pressures, possibly related to host-specific interactions.
Hybridization studies further underscore this genetic distance. Amplified DNA from the entire HA ORF of raccoon poxvirus failed to hybridize with genomic DNA from volepox virus and skunk poxvirus, indicating that the HA genes of these North American orthopoxviruses are quite diverged from one another. nih.gov
| Genetic Region / Protein Domain | Nucleotide Homology (%) | Amino Acid Homology (%) |
|---|---|---|
| Promoter | 82% | N/A |
| Open Reading Frame (ORF) | 66% | N/A |
| Transcript Terminator | 86% | N/A |
| Full Deduced Amino Acid Sequence | N/A | 53% |
| Signal Peptide | N/A | 70% |
| Transmembrane-Anchor | N/A | 62% |
| Central Domain (Residues 146-254) | N/A | 32% |
Phylogenetic Relationships within the Orthopoxvirus Genus Based on HA Gene Sequences
Phylogenetic analyses based on HA gene sequences, among other genes, help to situate raccoon poxvirus within the broader evolutionary tree of the Orthopoxvirus genus. These studies consistently show that North American orthopoxviruses, including raccoon poxvirus, form a distinct clade. This clade is positioned as a sister group to all other currently described "Old World" (Eurasian and African) orthopoxviruses.
The complete genome sequence of raccoon poxvirus confirms its unique position, revealing that it forms a new phylogenetic branch between the traditional orthopoxviruses and Yoka poxvirus. nih.gov While the central, conserved region of the raccoon poxvirus genome shares approximately 90% amino acid identity with other orthopoxviruses, the divergence in terminal regions, where the HA gene is located, is more pronounced. nih.gov This phylogenetic placement suggests an early divergence from the common ancestor shared with Old World orthopoxviruses.
Evolutionary Implications for Viral Adaptation and Species Demarcation
The genetic characteristics of the raccoon poxvirus HA gene have significant implications for understanding viral evolution, particularly regarding host adaptation and the demarcation of species. The primary evolutionary trend within the Orthopoxvirus genus is considered to be reductive evolution, where gene loss plays a critical role in speciation and the confinement of a virus to a specific host or environmental niche.
The significant sequence divergence of the HA protein is a key factor in species demarcation. The low homology of the raccoon poxvirus HA compared to vaccinia, variola, and ectromelia viruses supports its classification as a distinct species. nih.gov This genetic variability in surface proteins like hemagglutinin is often a driving force in viral evolution, allowing the virus to adapt to the specific receptor landscape and immune responses of its host. The high divergence in the central domain of the raccoon poxvirus HA protein, for instance, may reflect adaptation to the raccoon host. nih.gov
Furthermore, the loss of certain genes implicated in virulence, which is observed in the raccoon poxvirus genome, may explain its attenuated phenotype in many mammals. nih.gov This process of gene loss, coupled with the sequence evolution of essential genes like HA, illustrates how a putative ancestral virus could have evolved into distinct species with specialized host ranges and pathogenic profiles.
Methodological Approaches in Raccoon Poxvirus Hemagglutinin Protein Research
Molecular Cloning and Recombinant Protein Expression Systems
The molecular investigation of the RCN HA gene has been facilitated by leveraging sequence information from other well-characterized orthopoxviruses, such as the vaccinia virus (VV). Researchers have successfully used primers designed based on the sequences flanking the vaccinia virus HA open reading frame (ORF) to amplify the corresponding HA DNA segments from the RCN genome. nih.gov Following amplification, these DNA segments have been cloned into vectors like pRCN/HindIII-G for sequencing and further analysis. nih.gov This approach has enabled detailed comparisons between the RCN HA gene and its homologs. Sequence analysis has revealed that the nucleotide sequences for the putative promoter, ORF, and terminator regions of the RCN HA gene share 82%, 66%, and 86% homology, respectively, with those of VV strain WR. nih.gov
Furthermore, raccoon poxvirus itself is widely used as a vector for expressing foreign antigens, a process that relies heavily on molecular cloning. nih.govmdpi.com In these systems, foreign genes are inserted into non-essential regions of the RCN genome, such as the thymidine (B127349) kinase (TK) gene locus, via homologous recombination. nih.govnih.gov These recombinant cassettes often place the gene of interest under the control of strong poxviral promoters, such as a modified H5 (PrH5m) or a strong synthetic early/late (S E/L) promoter, to drive high levels of protein expression in infected cells. nih.gov While these studies often focus on the inserted antigen, the underlying techniques are directly applicable to the expression and study of RCN's own proteins, including hemagglutinin.
Gene Deletion and Site-Directed Mutagenesis Studies of the HA Gene
While specific reports on the targeted experimental deletion or site-directed mutagenesis of the hemagglutinin gene (A56R) in raccoon poxvirus are not prominent in the available literature, extensive research on the homologous gene in vaccinia virus provides a clear blueprint for its functional analysis. nih.govnih.govcanada.ca The standard method for creating such gene knockouts in poxviruses involves homologous recombination. canada.ca A transfer vector is constructed containing a selection marker (e.g., a fluorescent protein) flanked by sequences homologous to the regions upstream and downstream of the target HA gene. nih.govcanada.ca When this plasmid is transfected into cells already infected with the virus, recombination can occur, replacing the native HA gene with the marker cassette. nih.govcanada.ca
Applying this methodology to vaccinia virus has yielded critical insights into HA function. The deletion of the A56R gene results in a dramatic and easily observable phenotype: infected cells spontaneously fuse with neighboring cells at neutral pH, forming large, multinucleated cells known as syncytia. nih.govnih.govnih.gov This indicates that the primary role of the HA protein is to act as a fusion suppressor, preventing the viral fusion machinery from acting on the infected cell's own membrane. nih.govnih.gov
Site-directed mutagenesis studies on the vaccinia virus A56R gene have further dissected its functions. For instance, specific point mutations have been identified that can separate the protein's hemagglutination activity from its fusion-suppressing role. nih.govresearchgate.net A mutant with a change from glutamic acid to lysine (B10760008) at position 121 (Glu121 to Lys) was found to be negative for hemagglutination but could still prevent syncytia formation. nih.gov Conversely, a mutation from cysteine to tyrosine at position 103 (Cys103 to Tyr) resulted in the loss of both hemagglutination and fusion suppression. nih.gov These findings demonstrate that the HA and fusion-regulatory functions are distinct and can be independently disrupted by specific amino acid changes, highlighting the utility of mutagenesis in mapping protein functional domains. researchgate.net
Animal Model Studies for Immunological Characterization
In vivo studies using various animal models are indispensable for characterizing the immunological properties of raccoon poxvirus and its components, including the HA protein. Mouse models are the most extensively used for this purpose. nih.govnih.gov Studies in different strains of mice, including immunocompetent (e.g., BALB/c), immunodeficient (e.g., Nude, SCID), and pregnant mice, have been conducted to assess the safety, virulence, and immunogenicity of RCN and recombinant RCN-based vaccines. nih.gov For example, recombinant RCN expressing the rabies virus glycoprotein (B1211001) has been shown to protect mice against a lethal rabies challenge, demonstrating the vector's ability to induce a robust protective immune response. nih.gov While the focus is often the transgene, these studies inherently characterize the vector's interaction with the host immune system, where surface proteins like HA play a pivotal role.
Early characterization of a raccoon poxvirus isolate showed that it caused flaccid paralysis in 1-day-old suckling mice. nih.gov More recent work has demonstrated that RCN is significantly attenuated in mice compared to vaccinia virus, showing rapid clearance even in immunocompromised animals, which underscores its favorable safety profile as a vaccine vector.
Beyond mammals, the chicken has also been used as a model. Studies have characterized recombinant RCN vectors in chickens, using reporter genes to track protein expression and measuring the induction of specific antibody responses (Immunoglobulin Y) against expressed antigens. These animal models provide crucial data on the host response to the virus as a whole, which is essential for understanding the function and immunological relevance of surface antigens like the hemagglutinin protein.
Table 4: Animal Models in Raccoon Poxvirus Research
| Animal Model | Purpose of Study | Key Findings/Observations |
|---|---|---|
| Mouse (general) | Immunogenicity and efficacy of recombinant RCN vaccines. | RCN vectors induce significant humoral immune responses and protective immunity against foreign antigens (e.g., rabies). nih.gov |
| Mouse (immunocompromised) | Safety and virulence assessment. | RCN is naturally attenuated and demonstrates a strong safety profile, being cleared rapidly even in SCID mice. nih.gov |
| Suckling Mouse | Pathogenicity characterization. | An early isolate was shown to cause flaccid paralysis in 1-day-old mice. nih.gov |
| Chicken | Vector characterization in an avian host. | RCN can efficiently express recombinant proteins and elicit strong antibody responses in chickens. |
Advanced Microscopy Techniques for Protein Localization and Viral Assembly
The precise localization of the raccoon poxvirus hemagglutinin (HA) protein within infected cells and its role in the assembly of new virions are critical areas of inquiry that remain largely unexplored by advanced microscopy techniques. While electron microscopy has been used to observe general cytopathic effects of raccoon poxvirus, such as the formation of A-type inclusions in the cytoplasm of infected human osteosarcoma cells, specific studies employing techniques like immunofluorescence or immunogold labeling to pinpoint the HA protein are absent from the available literature.
In principle, techniques such as confocal microscopy and immunoelectron microscopy would be invaluable in this context. Immunofluorescence staining using antibodies specific to the raccoon poxvirus HA protein could reveal its subcellular distribution at different stages of the viral life cycle. For instance, it could show whether the protein is primarily localized to the plasma membrane, endoplasmic reticulum, Golgi apparatus, or incorporated into the viral particles themselves. Similarly, immunogold labeling combined with transmission electron microscopy could provide high-resolution images of the HA protein's association with viral factories and mature virions, offering clues about its role in viral morphogenesis and egress. The role of raccoon poxvirus HA in cell-cell fusion, leading to the formation of syncytia, has been suggested, and advanced microscopy could directly visualize the accumulation of HA at the sites of cell fusion. nih.govnih.gov However, without specific research, these remain hypothetical applications in the study of this particular virus.
Transcriptomic and Proteomic Profiling of Infected Cells
A comprehensive understanding of the cellular response to raccoon poxvirus infection at the molecular level requires large-scale analysis of gene and protein expression changes. However, dedicated transcriptomic and proteomic studies of host cells infected specifically with raccoon poxvirus are not currently available in the scientific literature.
Methodologically, such studies would involve infecting relevant cell lines (e.g., raccoon or human cells) with raccoon poxvirus and harvesting samples at various time points post-infection. For transcriptomic analysis, techniques like RNA sequencing (RNA-Seq) would be employed to quantify the expression levels of all host cell genes. This would reveal which cellular pathways are activated or suppressed by the virus to facilitate its replication and evade the host immune response.
For proteomic profiling, methods such as mass spectrometry-based techniques (e.g., liquid chromatography-tandem mass spectrometry or LC-MS/MS) would be used to identify and quantify thousands of cellular proteins. nih.govnih.govrsc.org This would provide a direct picture of the cellular machinery's state during infection and could identify host factors that are crucial for or restrictive to viral replication. Comparing the proteomes of infected and uninfected cells would highlight proteins whose expression levels are significantly altered, offering insights into the virus's strategies to manipulate the host cell environment. While studies on other poxviruses like vaccinia and monkeypox have successfully used these approaches to map virus-host interactions, similar investigations into raccoon poxvirus have yet to be published. nih.govasm.orgresearchgate.netazolifesciences.comnih.govnih.govfrontiersin.org
The absence of this specific transcriptomic and proteomic data for raccoon poxvirus infection means that our understanding of its pathogenesis and its interaction with the host remains rudimentary compared to other members of the Orthopoxvirus genus.
Applications in Research and Diagnostics
Development of Diagnostic Assays for Raccoon Poxvirus and Orthopoxvirus Detection
Accurate and rapid detection of raccoon poxvirus and other orthopoxviruses is crucial for wildlife disease surveillance and public health. The hemagglutinin protein and its corresponding gene are key targets for the development of such diagnostic tools.
Polymerase Chain Reaction (PCR) and its variants, such as real-time PCR (qPCR), are primary methods for the sensitive and specific detection of viral DNA. The hemagglutinin (HA) gene is a potential target for these assays due to its presence in orthopoxviruses. However, genetic divergence among different viruses, including RCN, presents a challenge.
Sequence analyses have revealed significant differences between the HA gene of RCN and that of other orthopoxviruses like vaccinia virus (VV). nih.gov For instance, the open reading frame (ORF) of the RCN HA gene has only 66% nucleotide homology and 53% deduced amino acid homology with the VV-WR strain HA. nih.gov This divergence can impact the efficacy of broadly targeted diagnostic tests. Studies have shown that some real-time PCR systems designed for pan-orthopoxvirus detection may not effectively detect raccoon poxvirus. nih.gov A novel pan-paxvirus real-time PCR assay was developed to overcome this by targeting a highly conserved region of the poxvirus genome, demonstrating greater effectiveness in detecting phylogenetically distant viruses like RCN compared to reference systems that failed to detect it efficiently. nih.gov
For specific viral identification from clinical samples in wildlife, optimized PCR protocols are often employed. Techniques like multiplex tiling RT-PCR have been successfully used to amplify the entire coding sequence of viruses from raccoon samples, demonstrating the feasibility of obtaining detailed genetic information for surveillance and phylogenetic analysis. frontiersin.org
Serological assays are indispensable for determining an animal's exposure history to a pathogen by detecting specific antibodies in serum. The hemagglutinin protein is a major antigen used in these tests for orthopoxviruses and other viruses. nih.gov These assays are valuable tools for quantifying exposure to disease agents in wildlife populations. nih.gov
Various serological methods are employed in raccoon surveillance:
Enzyme-Linked Immunosorbent Assay (ELISA): This method can be designed to detect antibodies specific to a particular viral antigen. A multi-hemagglutinin-based ELISA has been developed to serologically detect Influenza A virus infections in animals, including raccoons, by using a panel of HA subtype antigens to identify subtype-specific antibodies. researchgate.net
Hemagglutination Inhibition (HI) Test: This classic assay measures the ability of antibodies in a serum sample to inhibit the agglutination (clumping) of red blood cells by a virus. It has been used to detect antibodies against the H5 subtype of highly pathogenic avian influenza virus (HPAIV) in feral raccoons. researchgate.net
Virus Neutralization (VN) Test: Considered a gold standard, this test measures the ability of serum antibodies to neutralize the infectivity of a virus in cell culture. It is frequently used to confirm results from other serological tests and to assess protective immunity. researchgate.netresearchgate.net Serological surveys in raccoons have used VN tests to detect antibodies to various influenza A virus subtypes. researchgate.net
These assays are critical for epidemiological studies, such as assessing the prevalence of influenza A virus antibodies in raccoon populations, which can act as intermediate hosts for the emergence of new viral strains. researchgate.netresearchgate.net
Raccoon Poxvirus as a Viral Vector Platform in Pre-clinical Vaccine Development Research
Raccoon poxvirus has emerged as an attractive viral vector for developing recombinant vaccines against various pathogens. nih.gov As a member of the Poxviridae family, it can accommodate large insertions of foreign DNA, allowing for the expression of antigens from other disease agents. researchgate.net A key advantage is that while the virus can efficiently express foreign proteins, it often replicates poorly in non-host species, which is a desirable feature for a vaccine vector. researchgate.netmdpi.com
The hemagglutinin (HA) gene locus is a common site for the insertion of foreign antigen genes in the development of recombinant poxvirus vectors. mdpi.com This strategy is effective because the HA gene is generally not essential for virus replication, and its disruption provides a clear method for inserting the desired genetic material. The process involves homologous recombination, where a plasmid containing the foreign gene flanked by sequences from the RCN HA gene is introduced into cells infected with raccoon poxvirus. This leads to the creation of a new, recombinant virus that expresses the foreign antigen. nih.govmdpi.com This approach has been successfully applied to develop vaccine candidates against a range of diseases. mdpi.comnih.gov
The effectiveness of RCN-vectored vaccines is evaluated in pre-clinical animal models by measuring the immune response (immunogenicity) and protective efficacy against a disease challenge.
Rabies Glycoprotein (B1211001): Rabies virus glycoprotein (RABV-G) is the primary antigen that elicits protective neutralizing antibodies. nih.govnih.gov Several studies have used RCN to express RABV-G and have tested these constructs in animals.
In one study, recombinant RCN expressing the rabies virus glycoprotein (rRCNV-G) was administered to sheep. The vaccine induced high levels of rabies virus neutralizing antibodies when given intramuscularly or intradermally. nih.gov
More recent research has focused on optimizing the expression of the glycoprotein to enhance immunogenicity. New RCN candidates expressing a mosaic glycoprotein (MoG) were developed and tested in mice. mdpi.com The constructs induced significant humoral immune responses, and vaccination with the optimized vectors led to survival rates of 90-100% after a lethal rabies virus challenge, compared to 30% survival in the control group. mdpi.com
Influenza Hemagglutinin/Neuraminidase: RCN vectors have also been evaluated for their potential as vaccines against influenza.
A study using RCN to express the H5N1 highly pathogenic avian influenza (HPAI) hemagglutinin (HA) in chickens found that the vector efficiently expressed the protein and elicited anti-HA antibody responses comparable to a traditional inactivated influenza virus vaccine. researchgate.net
Another key study investigated RCN vectors expressing the neuraminidase (NA) antigen of H5N1 HPAI. nih.gov When administered intranasally (IN) to mice, the RCN-NA vaccine provided complete protection against a lethal challenge with H5N1 virus. In contrast, the same vaccine administered intradermally (ID) failed to protect the animals. This highlights the importance of the route of administration for eliciting a protective mucosal immune response. nih.gov
These studies demonstrate the versatility of the raccoon poxvirus as a vector platform and the central role of its hemagglutinin locus in the development of novel recombinant vaccines for veterinary and public health applications.
Compound and Gene Name Reference Table
| Name | Type |
| Hemagglutinin (HA) | Protein / Gene |
| Neuraminidase (NA) | Protein / Gene |
| Rabies Virus Glycoprotein (RABV-G) | Protein / Gene |
| Mosaic Glycoprotein (MoG) | Engineered Protein / Gene |
| DNA | Nucleic Acid |
| Antibodies | Protein |
| Phosphate-buffered saline | Chemical Buffer |
Q & A
Q. What is the structural and functional role of the hemagglutinin (HA) protein in raccoon poxvirus (RCNV)?
The HA protein in RCNV is a key viral membrane glycoprotein involved in host cell entry and syncytia formation. Unlike other orthopoxviruses (e.g., vaccinia), RCNV HA lacks a conserved peroxisomal targeting signal 1 (PTS1) at its C-terminus, which may influence intracellular trafficking or immune evasion strategies . Sequence analyses reveal variability in HA length (265–318 aa) across poxvirus strains, but functional domains critical for receptor binding remain conserved .
Q. What laboratory methods are used to detect and differentiate raccoon poxvirus HA?
PCR-based strategies targeting HA gene sequences are standard. Primers designed for conserved regions enable differentiation from other orthopoxviruses (e.g., smallpox, volepox) via amplicon size or sequencing . Real-time PCR assays with probes specific to RCNV HA (e.g., targeting residues 434–438) offer high sensitivity for detecting viral DNA in animal tissues . Western blotting with anti-HA antibodies can confirm protein expression in recombinant systems .
Q. How does raccoon poxvirus HA compare to vaccinia virus HA in structure and antigenicity?
Pairwise sequence alignment shows ~65% amino acid identity between RCNV and vaccinia HA, with divergent regions localized to surface-exposed loops. These differences may explain variations in antibody cross-reactivity and host range . Vaccinia HA contains a conserved PTS1 motif absent in RCNV HA, suggesting divergent subcellular localization during infection .
Advanced Research Questions
Q. What experimental challenges arise when studying HA protein-host interactions in raccoon poxvirus?
A major challenge is reconciling the absence of PTS1 in RCNV HA with its functional equivalence to vaccinia HA in viral entry. Researchers must design mutagenesis experiments to test whether alternative trafficking signals compensate for PTS1 loss . Additionally, HA’s role in immune evasion requires live-virus assays under BSL-2/3 conditions, complicating high-throughput screening .
Q. How do sequence variations in HA impact the efficacy of recombinant RCNV-based vaccines?
HA sequence variability (e.g., strain-specific epitopes) can affect vaccine design. For example, recombinant RCNV expressing heterologous antigens (e.g., Yersinia pestis F1/V307) showed 30–50% protection in animal models, but HA modifications may alter vector immunogenicity. Comparative studies using HA-knockout RCNV could clarify its adjuvant-like effects in vaccines .
Q. What methodological considerations ensure reproducibility in HA interaction studies?
Key factors include:
- Sample size : Use biological replicates (n ≥ 5) for in vivo studies to account for individual variability .
- Statistical rigor : Apply two-tailed t-tests for pairwise comparisons and adjust for multiple hypotheses (e.g., Bonferroni correction) .
- Data reporting : Clearly define error bars (SD vs. SEM) and provide raw data for HA expression levels in supplementary materials .
Q. Why do contradictions exist in HA conservation data across poxvirus strains?
While PTS1 is conserved in most poxviruses (e.g., rotavirus VP4), its absence in RCNV and camelpox HA suggests evolutionary divergence. Researchers must distinguish between technical artifacts (e.g., incomplete sequencing) and genuine biological variation by analyzing full-length HA sequences from diverse isolates .
Q. How does raccoon poxvirus manipulate host translation machinery to enhance HA synthesis?
Poxviruses like vaccinia remodel host ribosomes to favor viral mRNA translation. RCNV likely employs similar strategies, such as mTOR pathway modulation, to prioritize HA production. siRNA knockdown of host factors (e.g eIF4E) in infected cells can identify dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
